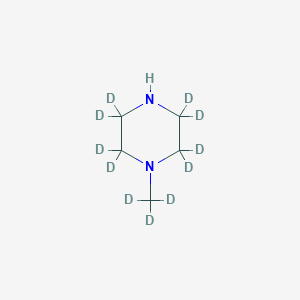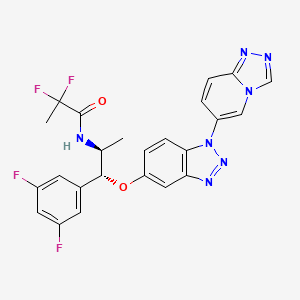
Glucocorticoid receptor-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucocorticoid receptor-IN-1 is a synthetic compound designed to inhibit the activity of the glucocorticoid receptor. Glucocorticoid receptors are part of the nuclear receptor superfamily and play a crucial role in regulating various physiological processes, including inflammation, immune response, and metabolism. By inhibiting these receptors, this compound has potential therapeutic applications in treating diseases characterized by excessive glucocorticoid activity, such as certain inflammatory and autoimmune disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glucocorticoid receptor-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core molecular framework, often through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s inhibitory activity and selectivity towards the glucocorticoid receptor.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: Glucocorticoid receptor-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Glucocorticoid receptor-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of glucocorticoid receptors.
Biology: Employed in cellular and molecular biology research to investigate the role of glucocorticoid receptors in various physiological processes.
Medicine: Potential therapeutic applications in treating inflammatory and autoimmune diseases by inhibiting excessive glucocorticoid activity.
Industry: Utilized in the development of new drugs targeting glucocorticoid receptors, as well as in the production of diagnostic assays .
Mécanisme D'action
Glucocorticoid receptor-IN-1 exerts its effects by binding to the glucocorticoid receptor, thereby preventing the receptor from interacting with its natural ligands (glucocorticoids). This inhibition disrupts the receptor’s ability to regulate gene expression, leading to a decrease in the transcription of glucocorticoid-responsive genes. The molecular targets and pathways involved include:
Glucocorticoid Receptor (GR): The primary target of this compound.
Transcriptional Regulation: Inhibition of GR-mediated transcriptional activation and repression of target genes involved in inflammation and immune response .
Comparaison Avec Des Composés Similaires
Glucocorticoid receptor-IN-1 can be compared with other similar compounds, such as:
Dexamethasone: A potent glucocorticoid receptor agonist used in various inflammatory and autoimmune conditions.
Mifepristone: A glucocorticoid receptor antagonist with applications in treating Cushing’s syndrome and as an abortifacient.
AZD9567: A selective glucocorticoid receptor modulator designed to treat inflammatory diseases with a differentiated safety profile .
Uniqueness: this compound is unique in its specific inhibitory action on the glucocorticoid receptor, making it a valuable tool for research and potential therapeutic applications. Unlike traditional glucocorticoids, which can have broad and sometimes undesirable effects, this compound offers a more targeted approach .
Propriétés
Formule moléculaire |
C24H19F4N7O2 |
|---|---|
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
N-[(1R,2S)-1-(3,5-difluorophenyl)-1-[1-([1,2,4]triazolo[4,3-a]pyridin-6-yl)benzotriazol-5-yl]oxypropan-2-yl]-2,2-difluoropropanamide |
InChI |
InChI=1S/C24H19F4N7O2/c1-13(30-23(36)24(2,27)28)22(14-7-15(25)9-16(26)8-14)37-18-4-5-20-19(10-18)31-33-35(20)17-3-6-21-32-29-12-34(21)11-17/h3-13,22H,1-2H3,(H,30,36)/t13-,22-/m0/s1 |
Clé InChI |
GOURWJGMMSVULR-XMHCIUCPSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=N3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F |
SMILES canonique |
CC(C(C1=CC(=CC(=C1)F)F)OC2=CC3=C(C=C2)N(N=N3)C4=CN5C=NN=C5C=C4)NC(=O)C(C)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


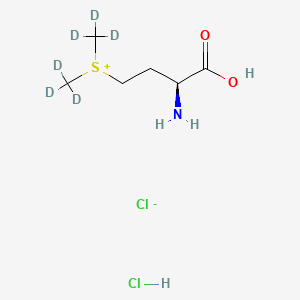
![1-[6-Phosphono-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B12398943.png)
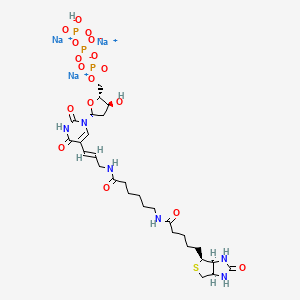
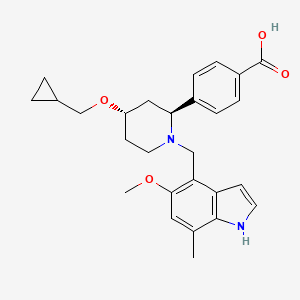
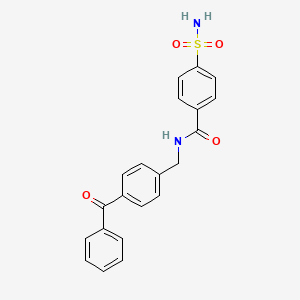
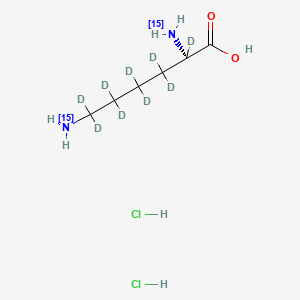

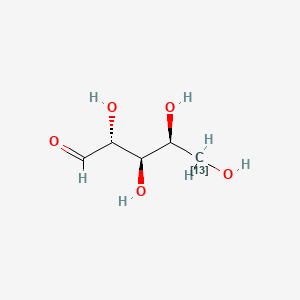
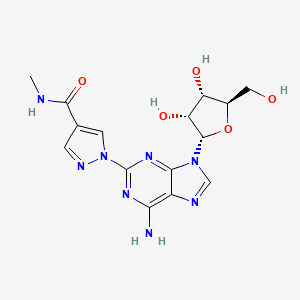
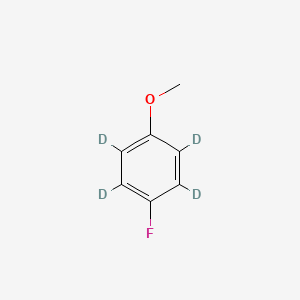
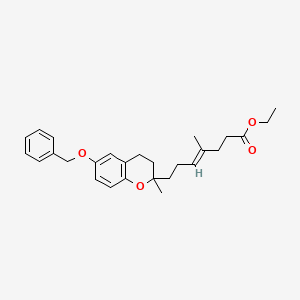
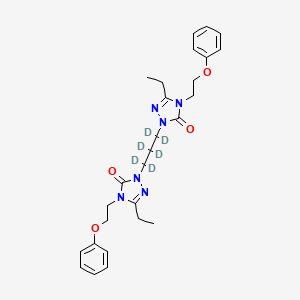
![5-(azidomethyl)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399035.png)
